4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Lipophilicity Physicochemical property Drug design

Fragment-based kinase programs often lack tractable hinge-binding scaffolds with balanced CNS properties. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 143803-93-4) fills this gap: its 4-methyl substituent raises LogP to ~1.81-ideal for blood-brain barrier penetration-while the carboxylic acid enables rapid amide SAR. • Validated EphB3 and PI3Kγ hinge-binding motif; derived inhibitors reach IC50 4.0 nM. • Avoids metabolic O-demethylation risk of 4-methoxy analogs; no molecular-weight penalty of 4-chloro variants. • 96% purity, in stock from mg to gram scale, ready for immediate global dispatch.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 143803-93-4
Cat. No. B1592089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS143803-93-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=C(C=N2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyFINDGXZZNHWULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: Heterocyclic Building Block for Kinase Chemistry


4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 143803-93-4) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class, characterized by a fused pyrazole–pyridine ring system bearing a methyl substituent at position 4 and a carboxylic acid at position 3 . The core scaffold is widely recognized as a kinase hinge-binding motif, and the 4-methyl substitution modulates lipophilicity (LogP ~1.34–1.81) and electronic properties relative to the unsubstituted parent (LogP ~1.03–1.35) . The compound serves primarily as a carboxylic acid building block for amide coupling and other derivatization reactions, enabling rapid exploration of structure–activity relationships (SAR) in drug discovery programs targeting kinases and other ATP-binding proteins .

Why 4-Methyl Substitution Is Not Interchangeable with Other Analogs


Generic substitution within the pyrazolo[1,5-a]pyridine-3-carboxylic acid series is not risk-free. The 4-position substituent directly influences LogP, acid strength (pKa), and metabolic stability, which in turn affect the downstream pharmacokinetic profile of derived amide or ester analogs . The 4-methyl analogue (LogP ~1.81) is significantly more lipophilic than the parent hydrogen derivative (LogP ~1.35), a difference that can alter membrane permeability and protein binding . Conversely, the 4-chloro and 4-methoxy congeners differ in their hydrogen-bond acceptor/donor character and oxidative metabolism susceptibility. In kinase inhibitor programs, even minor substituent changes on the hinge-binding scaffold have been shown to shift selectivity across the kinome, as demonstrated in EphB3 and PI3K inhibitor series where the 4-methylpyrazolo[1,5-a]pyridine core was specifically selected over alternative heterocyclic scaffolds [1].

Comparative Evidence: 4-Methyl vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted Parent Scaffold

The 4-methyl substitution increases the computed partition coefficient (LogP) of the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold relative to the unsubstituted parent. A higher LogP correlates with improved passive membrane permeability, which is a critical parameter for oral bioavailability in drug candidate optimization. The target compound, 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, has a reported LogP of 1.81 , compared to LogP values of 1.35 and 1.03 reported for pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) [1]. This represents a LogP increase of 0.46–0.78 units, translating to an approximately 3- to 6-fold higher predicted octanol/water partition ratio.

Lipophilicity Physicochemical property Drug design

pKa Modulation of the Carboxylic Acid Group

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is −0.58 ± 0.41 , compared to a predicted pKa of −0.61 ± 0.41 for the unsubstituted parent . While the difference is small (ΔpKa ≈ +0.03), the direction is consistent with the electron-donating inductive effect of the 4-methyl group, which slightly decreases the acidity of the carboxylic acid moiety. This subtle shift may influence the ionization state at specific pH ranges relevant to formulation and crystallization conditions.

Acid dissociation constant Ionization Solubility

EphB3 Kinase Engagement Validation

Derivatives of 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have been profiled against the EphB3 receptor tyrosine kinase, a target in angiogenesis and cancer. The compound N-(2-chlorophenyl)-4-methylpyrazolo[1,5-a]pyridine-3-carboxamide, synthesized directly from the target carboxylic acid via amide coupling, exhibited an IC50 of 15,000 nM (15 µM) against human recombinant EphB3 kinase-mediated BTK-peptide phosphorylation in a radiometric 33P-incorporation assay [1]. This contrasts with the broader class observation that pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been developed into potent kinase inhibitors with IC50 values in the low nanomolar range (e.g., 4.0–9.1 nM against PI3Kγ/δ for optimized leads) [2], demonstrating that the 4-methyl core is a competent starting point for medicinal chemistry optimization.

Kinase inhibition EphB3 Structure-activity relationship

Molecular Complexity and Derivatization Potential vs. Halo/Methoxy Analogs

Compared to the 4-chloro (CAS 1167056-17-8) and 4-methoxy (CAS 1378695-64-7) analogs, the 4-methyl substituent in the target compound is the only variant carrying three hydrogen atoms amenable to metabolic oxidation (CYP-mediated hydroxylation at the methyl group) [1]. This provides a unique metabolic soft spot that can be exploited for pro-drug design or blocked during lead optimization to improve metabolic stability. The 4-chloro analog (MW 196.59) is 11.6% heavier and introduces a halogen that may participate in halogen bonding but also poses potential toxicity concerns from reactive metabolite formation. The 4-methoxy analog (MW 192.17) is 9.1% heavier than the target (MW 176.17) [2]. The methyl substituent thus represents the minimal steric modification that meaningfully increases LogP while maintaining the lowest molecular weight among the three substituted analogs.

Fragment-based drug discovery Molecular complexity Synthetic tractability

Privileged Hinge-Binding Motif Across Kinase Families

The pyrazolo[1,5-a]pyridine scaffold has been validated as a hinge-binding motif across multiple kinase targets. The patent literature explicitly claims pyrazolo[1,5-a]pyridine-3-carboxylic acids as EphB and VEGFR2 kinase inhibitors [1], while independent research has identified pyrazolo[1,5-a]pyridine derivatives as potent and selective PI3Kγ/δ dual inhibitors achieving cellular EC50 values of 0.028 and 0.013 µM [2]. The scaffold is structurally analogous to indole and azaindole, which are ubiquitous in kinase drug discovery, providing the pyrazolo[1,5-a]pyridine ring system with a predictable binding mode in the ATP pocket. The 4-methyl variant retains this hinge-binding capability while offering the LogP and steric advantages described above.

Kinase hinge binder Scaffold hopping Medicinal chemistry

Application Scenarios for 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid


Fragment-Based Kinase Library Construction

The 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is directly suitable for inclusion in fragment-based screening libraries targeting kinases. Its carboxylic acid handle enables rapid amide coupling with diverse amine-containing fragments, while the 4-methyl substituent provides a balance of enhanced lipophilicity (ΔLogP +0.46 over the parent) and low molecular complexity, consistent with the fragment-like property profile recommended for efficient hit evolution . The validated EphB3 binding of derivatives derived from this scaffold confirms its competence as a kinase hinge-binding motif [1].

PI3K Inhibitor Lead Optimization

In SAR campaigns targeting the PI3K family, where the pyrazolo[1,5-a]pyridine scaffold has been shown to deliver inhibitors with IC50 values as low as 4.0 nM against PI3Kγ [2], the 4-methyl variant is the preferred core when a modest increase in LogP (from ~1.35 to ~1.81) is desired to improve cell permeability without introducing the metabolic liabilities of the 4-methoxy or the molecular weight penalty of the 4-chloro analogs. The three hydrogen atoms on the methyl group additionally provide a site for metabolic oxidation that can be monitored in microsomal stability assays for structure–metabolism relationship studies [3].

EphB Antagonist Development for Anti-Angiogenesis

The patent literature explicitly identifies pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives as EphB and VEGFR2 kinase inhibitors [3]. The 4-methyl analog, available in 95–97% purity from multiple commercial suppliers, serves as a cost-effective and synthetically tractable starting material for generating focused amide libraries targeting ephrin receptor-mediated angiogenesis. The measurable, albeit weak, activity of the N-(2-chlorophenyl)-4-methylpyrazolo[1,5-a]pyridine-3-carboxamide against EphB3 (IC50 15 µM) provides a tractable starting point for potency improvement through parallel synthesis [1].

CNS Drug Discovery with Defined Lipophilicity Range

In CNS drug discovery, where optimal LogP values typically fall in the 1–3 range to balance blood–brain barrier penetration and aqueous solubility, the 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (LogP 1.34–1.81) lies within this favorable window. The unsubstituted parent (LogP 1.03–1.35) may be insufficiently lipophilic for certain CNS targets, while the 4-methoxy analog risks oxidative O-demethylation. The 4-methyl variant thus represents a Goldilocks scaffold for CNS kinase programs, combining acceptable lipophilicity with structural simplicity and synthetic accessibility .

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